REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][N:5]1[CH2:10][CH2:9][CH:8]([C:11]([F:14])([F:13])[F:12])[CH2:7][CH2:6]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[F:13][C:11]([F:12])([F:14])[CH:8]1[CH2:9][CH2:10][N:5]([CH2:4][CH2:3][OH:2])[CH2:6][CH2:7]1 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
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COC(CN1CCC(CC1)C(F)(F)F)=O
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Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The reaction was quenched with water (10 mL)
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Type
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FILTRATION
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Details
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The reaction was filtered
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Type
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EXTRACTION
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Details
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the filtrate extracted with ethyl acetate (3×20 mL)
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Type
|
WASH
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Details
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The combined organic fractions were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1CCN(CC1)CCO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 95.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |